N-(methylsulfamoyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H15N3O2S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-(methylsulfamoyl)piperidin-4-amine |
InChI |
InChI=1S/C6H15N3O2S/c1-7-12(10,11)9-6-2-4-8-5-3-6/h6-9H,2-5H2,1H3 |
InChI Key |
GUBGYOJJXHDHGX-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)NC1CCNCC1 |
Origin of Product |
United States |
Molecular Interactions and Biological Activity Mechanisms of N Methylsulfamoyl Piperidin 4 Amine Scaffolds
Receptor Ligand Binding and Modulation Studies
While direct studies on N-(methylsulfamoyl)piperidin-4-amine are limited, the broader 4-aminopiperidine (B84694) scaffold is a well-established pharmacophore in ligands targeting various G protein-coupled receptors (GPCRs). The following sections discuss the potential interactions based on research into structurally related compounds.
The Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is involved in pain modulation, anxiety, and other neurological processes. wikipedia.org The 4-aminopiperidine core is present in several classes of NOP receptor ligands. nih.gov The nature of the substituent on the piperidine (B6355638) nitrogen is a key determinant of whether a compound acts as an agonist or an antagonist. nih.gov For instance, large, lipophilic groups like cyclooctylmethyl tend to confer antagonistic properties, while other modifications can lead to potent agonism. nih.gov The interaction typically involves a salt bridge formation between the protonated piperidine nitrogen and a conserved aspartate residue (D130) in the receptor's transmembrane domain. nih.gov
The histamine (B1213489) H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. nih.gov Antagonists of the H3 receptor have potential therapeutic applications in cognitive and sleep disorders. nih.gov The piperidine scaffold is a common feature in many H3 receptor antagonists. nih.govmdpi.com These compounds typically feature a basic piperidine nitrogen that interacts with the receptor, connected via a linker to another structural moiety. Structure-activity relationship studies on various piperidine-containing series have shown that modifications to the linker and the distal part of the molecule significantly influence potency and selectivity. nih.gov
The dopamine (B1211576) D2 receptor is a primary target for antipsychotic medications. The modulation of this receptor is crucial for treating conditions like schizophrenia and Parkinson's disease. While specific data for this compound is not available, N-phenylpiperazine analogs, which are structurally related to the piperidine core, are known to bind to D2 and D3 dopamine receptors. mdpi.com The selectivity between D2 and D3 subtypes can be modulated by substitutions on the aromatic ring and the linker. mdpi.com The interaction often involves the basic nitrogen of the piperazine (B1678402) or piperidine ring engaging with key residues in the orthosteric binding site of the receptor. mdpi.com
Mechanisms of Anti-Infective Action
The piperidine ring is a versatile scaffold found in numerous natural and synthetic compounds with anti-infective properties. Although specific studies on the anti-infective mechanisms of this compound are not prominent in the literature, related structures have shown activity against a range of pathogens.
Research on other 4-aminopiperidine derivatives has identified compounds with activity against viruses like the Hepatitis C virus (HCV) by inhibiting viral assembly and release. nih.gov Furthermore, various piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov The mechanism of action for such compounds can vary widely, from disrupting cell membrane integrity to inhibiting essential enzymes or interfering with DNA function. The specific substitutions on the piperidine ring and the amine group are critical in determining the spectrum and potency of the anti-infective activity. nih.gov
Antimicrobial Properties Related to Sulfonamide Functionality
The antimicrobial activity of scaffolds containing the this compound structure is primarily attributed to the sulfonamide functional group. Sulfonamides are a well-established class of synthetic antimicrobial agents that function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for bacteria as it catalyzes a key step in the biosynthesis of folic acid (folate).
Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamide-based compounds bind to the enzyme's active site. This competitive inhibition blocks the production of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial DNA replication and cell division. This mechanism is typically bacteriostatic rather than bactericidal.
Antifungal Mechanisms (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)
Compounds featuring a 4-aminopiperidine scaffold have been identified as a novel chemotype with significant antifungal activity. mdpi.com Their primary mechanism of action involves the disruption of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. nih.govmdpi.com Ergosterol serves a similar function in fungi to that of cholesterol in mammalian cells, providing structural support and regulating membrane fluidity.
Specific aminopiperidine derivatives have been shown to inhibit C-14 reduction in the ergosterol synthesis pathway by targeting the enzyme sterol Δ14-reductase (Erg24p). nih.gov Inhibition of this enzyme leads to the accumulation of abnormal sterols, such as ignosterol, within the cell. nih.gov This disruption of normal sterol production compromises the fungal cell membrane, leading to impaired growth and cell death. nih.gov
Further studies on 4-aminopiperidine derivatives have indicated that they may inhibit multiple enzymes in the pathway, including sterol C14-reductase and sterol C8-isomerase. mdpi.com The antifungal potency of these compounds is influenced by the substituents on the piperidine ring. Structure-activity relationship (SAR) studies have revealed that combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain, such as an n-dodecyl group, at the 4-amino position significantly enhances antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp. mdpi.com
Antituberculosis Activity Pathways
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents with novel mechanisms of action. Scaffolds incorporating piperidine and sulfonamide moieties have shown potential in this area by targeting essential mycobacterial pathways.
One identified mechanism involves the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. A compound featuring an isoquinolinesulfonyl piperazine structure was found to exert its antitubercular activity through the inhibition of M. tuberculosis IMPDH. nih.gov
Another pathway targeted by piperidine-containing compounds is DNA replication, specifically through the inhibition of DNA gyrase. nih.gov Piperidine-4-carboxamides have been identified as a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that act as DNA gyrase poisons. nih.gov These compounds exhibit bactericidal properties against mycobacteria, including Mycobacterium abscessus. nih.gov
Additionally, piperidinol analogues have demonstrated potent antimycobacterial activity by targeting arylamine N-acetyltransferase (NAT). nih.gov This enzyme is linked to cholesterol catabolism, which is critical for the persistence of M. tuberculosis within macrophages during latent infection. nih.gov Inhibition of NAT prevents intracellular survival and leads to the depletion of essential cell-wall lipids. nih.gov
Antiprotozoal Mechanisms (e.g., Trypanosoma cruzi amastigote inhibition)
Compounds containing sulfonamide and piperidine structures have been investigated for their activity against protozoan parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease. The intracellular amastigote stage of the parasite's life cycle is a key target for therapeutic intervention.
The sulfonamide group is a critical structural component for anti-T. cruzi activity. researchgate.netmdpi.com One mechanism of action for sulfonamide-based drugs is the inhibition of α-carbonic anhydrase (α-TcCA), an enzyme present in the parasite. mdpi.com By inhibiting this enzyme, these compounds can disrupt the parasite's physiological processes. Repurposed FDA-approved sulfonamide-based drugs have shown trypanocidal activity against epimastigote, trypomastigote, and amastigote stages of T. cruzi. mdpi.com
Structure-activity relationship studies on N-substituted phenyldihydropyrazolones with a piperidine linker have provided insights into designing compounds effective against T. cruzi amastigotes. nih.gov These studies indicate that apolar substituents on the piperidine linker can enhance activity. For example, a methylbenzyl sulfonamide derivative showed potent activity and high selectivity over human cells. nih.gov The introduction of the piperidine linker offers new opportunities for derivatization in the development of novel anti-Chagas agents. nih.gov
Cellular and Molecular Pathway Modulation
Beyond direct antimicrobial effects, this compound scaffolds can modulate complex cellular and molecular pathways, leading to activities such as the inhibition of viral life cycles and the induction of cancer cell death.
Inhibition of Viral Assembly (e.g., Hepatitis C Virus)
The 4-aminopiperidine (4AP) scaffold has been identified as a potent inhibitor of the Hepatitis C Virus (HCV) life cycle. nih.govnih.gov Unlike many approved HCV therapeutics that target the viral replicative machinery, compounds based on the 4AP scaffold act at a later stage, specifically inhibiting the assembly and release of infectious viral particles. nih.govnih.gov
Studies using various HCV assay systems have confirmed that the inhibitory action of the 4AP chemotype occurs after viral replication. nih.gov Following translation, HCV core proteins move to lipid droplets where viral assembly begins. The 4AP compounds are believed to interfere with this process. This distinct mechanism of action is advantageous, as these compounds have been shown to act synergistically with direct-acting antivirals that target viral replication, such as Telaprevir and Daclatasvir. nih.govnih.gov
In a different context, other sulfonamide derivatives have been shown to inhibit the formation of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA), which serves as the transcriptional template for viral replication. asm.org While this is a different virus and mechanism, it highlights the broader potential of sulfonamide-containing structures in antiviral therapy.
Anticancer Activity via Cell Proliferation Inhibition and Apoptosis Induction
Piperidine derivatives have been investigated as powerful anticancer agents that can inhibit cell proliferation and induce apoptosis (programmed cell death). nih.govnih.gov One key mechanism involves the disruption of the cellular cytoskeleton by targeting tubulin.
Certain novel piperidine derivatives act as colchicine (B1669291) binding site inhibitors, preventing the polymerization of tubulin into microtubules. nih.gov Microtubules are essential for cell division, intracellular transport, and maintaining cell structure. By inhibiting their formation, these compounds can arrest the cell cycle and ultimately lead to apoptosis. nih.govresearchgate.net
The induction of apoptosis by piperidine-containing compounds is a central component of their anticancer activity. nih.govresearchgate.net This process is mediated by changes in the expression of key regulatory proteins. For example, treatment of prostate cancer cells with a piperidine derivative led to a decrease in the expression of anti-apoptotic proteins like BCL-2 and XIAP, and an increase in the expression of the pro-apoptotic protein BAX. nih.gov This shift in the balance of pro- and anti-apoptotic proteins triggers the caspase cascade, leading to systematic cell dismantling and death. nih.gov Studies have also shown that some derivatives can elevate the expression of the tumor suppressor protein p53, further promoting apoptosis. nih.gov
Lack of Publicly Available Research Prevents Elucidation of this compound's Biological Mechanisms
An extensive review of scientific literature and publicly accessible data has revealed no direct research detailing the molecular interactions and biological activity mechanisms of the chemical compound this compound, specifically concerning its purported roles in NLRP3 inflammasome inhibition and NKCC1-mediated ion transport modulation. Consequently, the requested in-depth article on these specific mechanisms cannot be generated at this time due to the absence of foundational research findings.
The nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation is a multi-step process that leads to the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). This process is initiated by a priming signal, often from microbial molecules or endogenous cytokines, which upregulates the expression of NLRP3 components. A second activation signal, triggered by a wide array of stimuli including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), then leads to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled complex facilitates their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their active forms, which are subsequently released from the cell to mediate inflammatory responses. frontiersin.orgnih.govmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. frontiersin.orgmdpi.com
Similarly, the Na-K-Cl cotransporter 1 (NKCC1) is a membrane protein that facilitates the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the cell membrane. mdpi.comnih.gov This transporter plays a crucial role in regulating intracellular chloride concentration, which is vital for processes such as cell volume regulation, transepithelial ion transport, and neuronal excitability. mdpi.comnih.gov The activity of NKCC1 is regulated by phosphorylation and dephosphorylation events, with phosphorylation generally leading to its activation. nih.govnih.gov Inhibition of NKCC1 can have significant physiological effects and is a target for certain diuretic drugs. mdpi.comnih.gov
Further research is required to determine if this compound possesses any activity related to NLRP3 inflammasome or NKCC1 inhibition. Without such studies, a scientifically accurate and informative article on its specific molecular interactions and biological activity in these contexts cannot be produced.
Structure Activity Relationship Sar Studies of N Methylsulfamoyl Piperidin 4 Amine and Its Derivatives
Influence of Substitutions on the Piperidine (B6355638) Ring System
The piperidine ring is a central component that allows for extensive structural modifications. The nature, position, and stereochemistry of substituents on this ring can profoundly influence the biological activity and selectivity profile of the resulting compounds.
The nitrogen atom at the 1-position (N1) of the piperidine ring is a common and critical point for modification. The substituent at this position can significantly alter the compound's affinity for its target, often by engaging with specific pockets within the receptor's binding site.
Research on a series of 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands provides valuable insights into the role of the N1-substituent. In this series, replacing a central cyclohexane ring with a piperidine ring (N1-H) led to a significant drop in σ1 affinity, with the Kᵢ value increasing from 0.61 nM to 165 nM. However, the introduction of a small methyl group at the N1 position restored high affinity. This suggests that the N1-methyl group likely occupies a lipophilic pocket in the σ1 receptor, enhancing binding interactions. In contrast, larger substituents like ethyl or a bulky tosyl group resulted in considerably lower affinity, indicating that the binding pocket has specific steric limitations. nih.gov
| Compound Series | N1-Substituent (R) | σ1 Receptor Affinity (Kᵢ, nM) |
|---|---|---|
| Cyclohexane Analog | - (CH₂) - | 0.61 |
| Piperidine Analog | -H | 165 |
| Piperidine Analog | -CH₃ | 1.1 - 2.8 |
| Piperidine Analog | -CH₂CH₃ | 403 |
| Piperidine Analog | -Tosyl | > 1000 |
Data adapted from studies on 4-(2-aminoethyl)piperidine derivatives. nih.gov
This demonstrates a clear SAR for the N1 position: small, lipophilic groups can be highly favorable for affinity, whereas unsubstituted or sterically demanding groups are detrimental. The choice of N1-substituent is therefore a key determinant of biological activity. nih.gov
SAR studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as opioid receptor antagonists revealed the importance of methyl groups on the piperidine ring. It was found that analogs possessing both 3-methyl and 4-methyl substituents were more potent antagonists than analogs that had only a 3-methyl, only a 4-methyl, or no methyl groups at all. acs.org This suggests a synergistic effect where both methyl groups contribute favorably to the binding affinity, possibly by optimizing the compound's orientation within the receptor's binding site. acs.org
In a different context, the insecticidal activity of various piperidine derivatives against Aedes aegypti mosquitoes showed a distinct positional preference for substitution. When comparing derivatives with the same moiety (e.g., ethyl), the order of toxicity was C2 > C3 > C4. researchgate.net The 2-ethyl-piperidine was the most toxic compound, suggesting that substitution at the C2 position is most effective for this particular biological activity, likely due to optimal interaction with the target site in the insect. researchgate.net
| Piperidine Core | Substituent Position | Observed Effect on Activity | Biological Target/Model |
|---|---|---|---|
| 4-(3-hydroxyphenyl)piperidine | C3-Methyl + C4-Methyl | Increased antagonist potency | Opioid Receptor |
| 4-(3-hydroxyphenyl)piperidine | C3-Methyl only | Lower potency than 3,4-dimethyl | Opioid Receptor |
| 4-(3-hydroxyphenyl)piperidine | C4-Methyl only | Lower potency than 3,4-dimethyl | Opioid Receptor |
| Piperidine | C2-Ethyl | Highest insecticidal toxicity | Aedes aegypti |
| Piperidine | C3-Ethyl | Intermediate insecticidal toxicity | Aedes aegypti |
| Piperidine | C4-Ethyl | Lowest insecticidal toxicity | Aedes aegypti |
Data compiled from studies on opioid antagonists and insecticides. acs.orgresearchgate.net
Modulation of the 4-Amino Substituent
The N-(methylsulfamoyl) group at the 4-position is a defining feature of the scaffold, contributing significantly to its binding properties through hydrogen bonding and conformational effects.
The alkyl group on the sulfamoyl nitrogen can be modified to tune the molecule's physicochemical properties, particularly its hydrophobicity. A theoretical study on a series of sulfonamides with alkylamino substituents of increasing chain length (from ethyl to hexyl) demonstrated a clear trend: as the number of carbon atoms in the alkyl chain increases, the hydrophobicity (log P) of the compound also increases. nih.govacs.org This follows the general principles of medicinal chemistry, where extending an alkyl chain adds lipophilicity to a molecule. nih.gov This modulation of hydrophobicity is a critical tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing lipophilicity can enhance membrane permeability, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance. nih.govacs.org
| Alkylamino Substituent | Number of CH₂ Groups (n) | Calculated Hydrophobicity (log P) | H-Bond Strength (kcal/mol) |
|---|---|---|---|
| Ethylamino | 2 | -0.53 | -10.7 |
| Propylamino | 3 | 0.14 | -11.4 |
| Butylamino | 4 | 0.81 | -11.5 |
| Pentylamino | 5 | 1.48 | -10.9 |
| Hexylamino | 6 | 2.15 | -10.8 |
Data from a theoretical study on alkylimino-substituted sulfonamides. nih.govacs.org
The sulfamoyl group (-SO₂NHR) is not merely a passive linker; its geometry and hydrogen-bonding capabilities play a crucial role in defining the molecule's three-dimensional shape and its interaction with biological targets. The sulfonamide functional group is known to be relatively rigid and can dictate the conformation of adjacent moieties. mdpi.com
One of the most significant conformational influences is its ability to participate in intramolecular hydrogen bonding. Studies on ortho-sulfonamido-benzamides have shown that a stable intramolecular hydrogen bond can form between the sulfonamide N-H proton and a nearby hydrogen bond acceptor, such as a carbonyl oxygen. This interaction creates a six-membered ring that restricts the conformation of the molecule. mdpi.com Such conformational restriction can be highly beneficial, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. mdpi.com
Furthermore, the sulfur atom in the sulfamoyl group has a distorted tetrahedral geometry. This often causes the sulfamoyl group to be twisted out of the plane of any adjacent aromatic or heterocyclic ring. This non-planar arrangement enables the sulfonyl oxygens to act as effective hydrogen bond acceptors, forming intermolecular hydrogen bonds with receptor residues that might not be accessible to a planar analog. mdpi.comnih.gov The ability of the sulfamoyl protons and sulfonyl oxygens to engage in specific hydrogen-bonding patterns is a key factor in the molecular recognition of sulfonamide-containing drugs. nih.govnih.gov
Rational Design Principles Derived from SAR
The analysis of the structure-activity relationships for N-(methylsulfamoyl)piperidin-4-amine and related analogs provides several guiding principles for the rational design of new, optimized compounds:
N1-Position is Key for Affinity and Selectivity: The N1-substituent on the piperidine ring is a critical determinant of binding affinity. Small, lipophilic groups like methyl are often optimal for fitting into hydrophobic pockets, while larger or charged groups can be detrimental. This position should be prioritized for modification to tune potency.
Ring Substitution Can Enhance Potency: Strategic methylation or other substitutions on the carbon framework of the piperidine ring (e.g., at C2, C3, or C4) can provide synergistic effects that enhance potency. The optimal substitution pattern is target-dependent and must be determined empirically.
N-Alkylsulfamoyl Chain Tunes Physicochemical Properties: The length and branching of the alkyl chain on the sulfamoyl nitrogen can be systematically varied to control hydrophobicity (log P). This allows for the optimization of ADME properties without drastically altering the core binding pharmacophore.
The Sulfamoyl Group as a Conformational Lock: The inherent ability of the sulfamoyl group to form strong intra- and intermolecular hydrogen bonds should be exploited. It can be used to pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and enhancing affinity. The tetrahedral geometry of the sulfur atom also provides specific 3D vectors for hydrogen bonding that can be leveraged for selective receptor interactions.
By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to design next-generation therapeutic agents with improved efficacy and drug-like properties.
The development of novel therapeutic agents often involves the exploration of diverse chemical scaffolds, with the piperidine ring being a prevalent feature in many biologically active compounds. nih.govmdpi.com SAR studies are crucial in medicinal chemistry to understand how specific structural modifications of a lead compound influence its biological activity, potency, and selectivity. researchgate.netresearchgate.net These studies typically involve the synthesis of a series of analogues and their subsequent biological evaluation.
General strategies for the optimization of piperidine-containing compounds often involve modifications at various positions of the piperidine ring, as well as alterations to the substituents attached to the ring nitrogen and other positions. nih.govnih.gov These modifications can influence the compound's lipophilicity, polarity, and steric properties, which in turn affect its binding affinity to the target protein and its pharmacokinetic properties. researchgate.net
However, without specific research data on this compound, any discussion on its pharmacophoric features or optimization strategies would be speculative and not based on direct scientific evidence. The sulfamoyl group, in particular, has specific hydrogen bonding capabilities and electronic properties that would significantly influence the SAR of this class of compounds.
Due to the lack of specific data in the provided search results concerning this compound, it is not possible to generate a scientifically accurate and detailed article on its structure-activity relationship as requested. Further research and publication in this specific area would be required to provide the necessary information for such an analysis.
Computational Chemistry and Modeling Approaches Applied to N Methylsulfamoyl Piperidin 4 Amine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the binding mechanism of N-(methylsulfamoyl)piperidin-4-amine to its putative biological targets.
Molecular docking simulations can elucidate the specific binding mode of this compound within the active site of a target protein. By exploring various conformational and rotational degrees of freedom of the ligand, docking algorithms can identify the most energetically favorable binding pose. The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. mdpi.com For instance, docking this compound against a panel of protein kinases might reveal key hydrogen bonding interactions between the sulfamoyl group and hinge region residues, as well as hydrophobic interactions involving the piperidine (B6355638) ring.
An illustrative example of predicted binding affinities for this compound with various hypothetical protein targets is presented in Table 1. Lower binding energy values typically indicate a more favorable interaction.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase A | -8.5 | Val56, Leu173, Asp184 |
| p38 MAPK | -7.9 | Met109, Gly110, Lys53 |
| JNK1 | -7.2 | Met111, Gln112, Asp169 |
A significant challenge in drug development is the potential for a compound to interact with unintended biological targets, leading to adverse effects. Computational approaches can be employed to predict such off-target interactions. nih.gov By screening this compound against a large database of protein structures, it is possible to identify potential off-targets that may exhibit significant binding affinity for the compound. This in silico profiling allows for an early assessment of potential safety liabilities and can guide further experimental validation. nih.gov For example, a broad screening might indicate that this compound could also bind to certain ion channels or GPCRs, warranting further investigation.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a system over time by solving Newton's equations of motion for the atoms in the system. nih.gov This technique offers valuable insights into the stability of the protein-ligand complex and the conformational dynamics of this compound.
Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose of this compound within its target's active site. By simulating the complex in a solvated environment that mimics physiological conditions, one can observe the evolution of the protein-ligand interactions over time. Key metrics for assessing stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, and the persistence of critical hydrogen bonds and hydrophobic contacts. researchgate.net A stable complex would be characterized by a low and fluctuating RMSD value over the course of the simulation.
Table 2 provides a hypothetical summary of MD simulation results for this compound in complex with a target protein.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Persistent H-Bonds |
|---|---|---|---|
| 100 | 1.2 ± 0.3 | 1.5 ± 0.2 | 3 |
| 200 | 1.3 ± 0.4 | 1.6 ± 0.3 | 3 |
| 500 | 1.4 ± 0.3 | 1.7 ± 0.2 | 2 |
MD simulations can also be used to study the conformational flexibility of this compound in an aqueous environment or within the confines of a binding pocket. rsc.org Understanding the accessible conformations of the molecule is crucial, as the biologically active conformation may not be the lowest energy conformation in isolation. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and the orientation of the methylsulfamoyl group can also vary. MD simulations can reveal the preferred conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound and its analogs, QSAR models can be developed to predict their activity and guide the design of new derivatives with improved potency and selectivity.
By calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic properties) for a series of related compounds with known biological activities, a predictive model can be built using statistical methods such as multiple linear regression or machine learning algorithms. nih.gov This model can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the piperidine ring is positively correlated with inhibitory activity against a specific target.
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. researchgate.net The development of such a model for this compound and its derivatives would involve synthesizing a library of analogs and evaluating their biological activity against a specific target.
The process begins with the creation of a dataset of compounds with varied structural modifications and their corresponding measured biological activities (e.g., IC50 values). For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Electronic descriptors: Related to the molecule's electronic structure, such as partial charges, dipole moment, and frontier orbital energies (HOMO/LUMO). mdpi.com
Steric descriptors: Describing the three-dimensional size and shape of the molecule.
Hydrophobic descriptors: Quantifying the molecule's lipophilicity, often represented by LogP.
Once the descriptors are calculated, statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a mathematical model that best correlates the descriptors with biological activity. jbclinpharm.orgresearchgate.net For instance, a 3D-QSAR model developed for piperidinylaminomethyl aryl sulfonamides identified a statistically significant relationship that could predict the activity of new compounds. jscimedcentral.com Such models provide valuable insights into which molecular features are crucial for activity, thereby guiding the design of more potent derivatives of this compound.
Table 1: Representative Molecular Descriptors for QSAR Modeling
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| Steric | Molecular Volume | The van der Waals volume of the molecule; relates to binding site fit. |
| Hydrophobic | LogP | Octanol-water partition coefficient; relates to membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | A measure of molecular branching. |
Statistical Validation of QSAR Models
The reliability and predictive power of a QSAR model are paramount. A model that only fits the data it was trained on is of little practical use. Therefore, rigorous statistical validation is a critical step to ensure the model is robust and can accurately predict the activity of new, untested compounds. derpharmachemica.comnih.gov Validation is typically divided into two categories: internal and external.
Internal Validation assesses the stability and robustness of the model using the training set data. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and then it is used to predict the activity of the removed compound. This process is repeated for every compound in the set. The results are used to calculate the cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. researchgate.net
External Validation is considered the most stringent test of a model's predictive power. nih.gov It involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. The developed model is then used to predict the activities of the compounds in the test set. The predictive ability is assessed by the predictive correlation coefficient (R²_pred). A high R²_pred value (typically > 0.6) demonstrates that the model can successfully generalize to new chemical entities. researchgate.net
Additional statistical metrics are also crucial for assessing a model's quality.
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training data. |
| Cross-validation Coefficient | q² (or Q²) | > 0.5 | Measures the internal predictive ability of the model. researchgate.net |
| Predictive R² | R²_pred | > 0.6 | Measures the model's ability to predict an external test set. |
| Fischer's F-test value | F | High value | Indicates the statistical significance of the regression model. jbclinpharm.org |
| Root Mean Square Error | RMSE | Low value | Measures the deviation between predicted and actual values. jscimedcentral.com |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another powerful ligand-based design technique used to identify new structural scaffolds that could possess a desired biological activity. mdpi.com
Generation of Pharmacophore Hypotheses
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Pharmacophore models can be generated through two main approaches:
Structure-Based: If the 3D structure of the biological target is known (e.g., from X-ray crystallography), the key interaction points between the target and a known ligand can be directly identified to create a pharmacophore.
Ligand-Based: When the target structure is unknown, a pharmacophore model can be generated by aligning a set of known active molecules and identifying the common chemical features responsible for their activity. mdpi.com
For this compound, a ligand-based approach would involve analyzing a set of its biologically active analogs. For example, a study on piperidinylaminomethyl aryl sulfonamides as 5-HT6 receptor antagonists developed a pharmacophore model (AAPR) that identified two hydrogen bond acceptors, a positive ionizable group, and an aromatic ring as crucial for activity. jscimedcentral.com A similar approach for this compound would identify its key features, such as the sulfonamide oxygens (hydrogen bond acceptors), the secondary amine of the piperidine ring (hydrogen bond donor/acceptor), and the basic piperidine nitrogen (positive ionizable feature).
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Group |
|---|---|
| Hydrogen Bond Acceptor (HBA) | Sulfonyl oxygens (-SO₂) |
| Hydrogen Bond Donor (HBD) | Piperidine amine (-NH-) |
| Positive Ionizable (PI) | Piperidine nitrogen (at physiological pH) |
| Hydrophobic (HY) | Piperidine ring carbons |
Database Screening for Novel this compound Scaffolds
Once a validated pharmacophore hypothesis is established, it can be used as a 3D query to search large virtual databases of chemical compounds, such as ZINC or Enamine REAL. mdpi.comnih.gov This process, known as virtual screening, rapidly filters millions of compounds to identify those that match the pharmacophore's spatial and chemical requirements. researchgate.net
This technique is highly effective for "scaffold hopping"—finding molecules that fulfill the necessary pharmacophoric criteria but have a completely different underlying chemical structure from the original template molecules. nih.gov The hits identified from the virtual screen can then be further analyzed using methods like molecular docking to predict their binding affinity to the target protein before being prioritized for chemical synthesis and biological testing. This approach significantly accelerates the discovery of novel and potentially patentable lead compounds. nih.gov
Mechanistic Computational Studies (e.g., reaction mechanisms, enzyme catalysis)
Beyond predicting activity, computational chemistry can provide deep insights into the fundamental processes at an atomic level. Mechanistic studies use high-level quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to model chemical reactions or enzyme-ligand interactions. researchgate.netescholarship.org
For this compound, these studies could explore several areas. For instance, DFT calculations could be used to elucidate the reaction mechanism of its synthesis, identifying transition states and calculating activation energies to optimize reaction conditions.
More significantly, if this compound is an enzyme inhibitor, computational methods can model its interaction within the enzyme's active site. QM/MM (Quantum Mechanics/Molecular Mechanics) is a hybrid approach often used for such large systems. rsc.org In a QM/MM simulation, the ligand and the key amino acid residues in the active site are treated with computationally expensive QM methods, while the rest of the protein is modeled using more efficient classical molecular mechanics. This allows for the accurate modeling of electronic effects like bond breaking/forming and charge transfer during the catalytic process. rsc.orgnih.gov Such studies can reveal the precise binding mode of the inhibitor, identify key non-covalent interactions, and explain the molecular basis of its inhibitory activity, providing invaluable guidance for rational drug design. acs.org For example, computational studies on benzenesulfonamides binding to carbonic anhydrase have provided detailed insights into the interactions governing inhibition. acs.org A similar approach could be applied to understand how the sulfamoyl group of this compound interacts with a target enzyme.
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Routes for N-(methylsulfamoyl)piperidin-4-amine Analogs
The synthesis of piperidine-containing compounds is a cornerstone of pharmaceutical chemistry. beilstein-journals.org Future efforts in synthesizing analogs of this compound will likely focus on enhancing efficiency, stereoselectivity, and molecular diversity. Advanced synthetic strategies are moving beyond traditional methods to incorporate novel catalytic systems and reaction pathways.
Key developments are anticipated in the following areas:
Catalytic Hydrogenation: The hydrogenation of pyridine (B92270) precursors is a common method for producing piperidine (B6355638) rings. nih.gov Research is ongoing to develop more efficient and stereoselective catalysts, including both metal-based and organocatalytic systems, to control the three-dimensional arrangement of substituents on the piperidine ring, which is often crucial for biological activity. nih.gov
Intramolecular Cyclization: Methods like reductive amination and aza-Michael reactions are employed for constructing the piperidine ring via intramolecular cyclization. nih.govresearchgate.net Future work will likely explore novel cascade reactions that allow for the rapid assembly of complex piperidine structures from simple acyclic precursors, thereby increasing synthetic efficiency. nih.gov
Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the production of compound libraries. These technologies allow for precise control over reaction conditions, leading to higher yields and purity while minimizing reaction times and waste. This approach is particularly suitable for the rapid generation of a diverse set of this compound analogs for screening purposes.
Novel Functionalization Techniques: Post-synthesis modification of the core scaffold is crucial for exploring structure-activity relationships (SAR). Advanced techniques, such as late-stage C-H functionalization, will enable the direct introduction of various functional groups onto the piperidine ring or the sulfonamide moiety, providing access to previously inaccessible chemical space.
These advanced synthetic approaches will be instrumental in creating a new generation of this compound analogs with improved properties.
Exploration of Novel Biological Targets for Sulfonamide-Piperidine Hybrid Compounds
The hybridization of the sulfonamide and piperidine moieties has given rise to compounds with a wide spectrum of biological activities. semanticscholar.org While existing research has identified several targets, the exploration for novel biological applications remains a vibrant area of investigation. By designing diverse analogs and employing broad screening strategies, researchers aim to identify new proteins, enzymes, and cellular pathways that can be modulated by this chemical scaffold.
Potential new therapeutic areas for sulfonamide-piperidine compounds include:
Anticancer Agents: Certain arylsulfonylpiperazine derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including those from the cervix, lung, skin, breast, and brain. semanticscholar.org Future research could explore the potential of this compound analogs as inhibitors of novel cancer-related targets like cysteine proteases or microtubule assembly. semanticscholar.org
Enzyme Inhibition: Sulfonamide-piperazine hybrids have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, α-amylase, and α-glucosidase. nih.govrsc.org This suggests that analogs of this compound could be developed as potential treatments for neurodegenerative diseases (by targeting cholinesterases) or diabetes (by inhibiting carbohydrate-metabolizing enzymes). nih.govrsc.org
Antimicrobial Agents: Novel sulfonamide derivatives incorporating a piperidine moiety have shown excellent antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.govresearchgate.net Some of these compounds act by targeting dihydropteroate (B1496061) synthase (DHPS) and damaging the bacterial cell membrane. nih.govresearchgate.net This dual mechanism could be explored to develop new bactericides to combat agricultural diseases and potentially human pathogens. nih.gov
The table below summarizes the biological targets and activities of related sulfonamide-piperidine compounds, highlighting potential avenues for this compound research.
| Compound Class | Biological Target/Activity | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Sulfonamide-Piperidine Hybrids | Antibacterial (Dihydropteroate Synthase and Cell Membrane) | Agrochemicals, Infectious Diseases | nih.govresearchgate.net |
| Benzene Sulfonamide-Piperazine Hybrids | Enzyme Inhibition (AChE, BChE, Tyrosinase, α-amylase, α-glucosidase), Antioxidant | Neurodegenerative Diseases, Diabetes | nih.gov |
| Benzamide-Piperazine-Sulfonamide Hybrids | Anticancer (Cytotoxic against HeLa, A549, A375, MD-AMB-231, T98G cell lines) | Oncology | semanticscholar.org |
| Novel Sulfonamide Derivatives | Enzyme Inhibition (α-glucosidase, α-amylase) | Diabetes | rsc.org |
Integration of Multi-Omics Data with this compound Research
The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provides an unprecedented opportunity to understand the complex biological systems affected by chemical compounds. unipd.it Integrating multi-omics data into the research of this compound and its analogs can offer a holistic view of their mechanism of action, identify novel biomarkers, and facilitate personalized medicine approaches. unipd.itrsc.org
Future research can leverage multi-omics integration in several ways:
Mechanism of Action Elucidation: By treating cells or model organisms with a compound and subsequently analyzing changes across the transcriptome, proteome, and metabolome, researchers can identify the specific pathways and networks that are perturbed. This systems-level view can uncover the compound's mechanism of action beyond a single, primary target. unipd.it
Biomarker Discovery: Multi-omics data can help identify biomarkers that predict a patient's response to a particular drug. unipd.it For instance, specific genetic mutations or protein expression levels might indicate whether a tumor will be sensitive to an anticancer analog of this compound.
Predictive Toxicology: Analyzing the off-target effects of a compound across multiple omics layers can help in the early prediction of potential toxicities. This can de-risk the drug development process by identifying and eliminating compounds with unfavorable safety profiles at an early stage.
The integration of these large and complex datasets requires sophisticated computational and statistical methods to extract meaningful biological insights. unipd.itrsc.org
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating the design-make-test-analyze cycle. researchgate.net These computational tools can be applied to the this compound scaffold to design novel analogs with optimized properties and to predict their biological activities. nih.gov
Key applications of AI and ML in this context include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using existing data on sulfonamide-piperidine analogs. These ML-based models learn the relationship between chemical structures and their biological activities, allowing for the rapid prediction of the potency and other properties of newly designed, virtual compounds. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. mdpi.com By training these models on large chemical databases and providing them with a desired set of properties (e.g., high affinity for a target, low predicted toxicity), they can generate novel this compound analogs that are optimized for a specific therapeutic purpose.
Lead Optimization: Machine learning algorithms can guide the lead optimization process by suggesting specific chemical modifications to a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. nih.govpnrjournal.com This data-driven approach can reduce the number of compounds that need to be synthesized and tested, saving significant time and resources. researchgate.net
Q & A
Q. Table 1: Comparative Synthesis Routes
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | DCM | Triethylamine | 78 | 92 | |
| Reductive Amination | MeOH | NaBH4 | 65 | 88 |
Q. Table 2: SAR of Sulfamoyl Modifications
| Substituent | logP | Serotonin Receptor Ki (nM) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| -SO2NHCH3 (Parent) | 1.2 | 120 | 2.5 |
| -SO2N(CH3)CF3 | 2.1 | 15 | 1.8 |
| -SO2NH2 | 0.8 | 200 | 3.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
